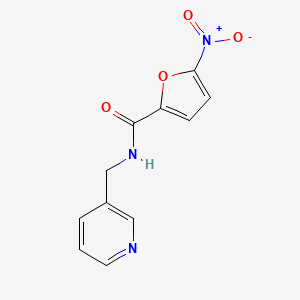
SKF-82958 (hydrobromide)
Vue d'ensemble
Description
SKF 82958 hydrobromide is a synthetic organic compound known for its role as a dopamine D1 receptor full agonist. It is used primarily in scientific research to study the effects of dopamine receptor activation. The compound is selective for D1 receptors over D2 receptors and has been shown to induce dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes .
Applications De Recherche Scientifique
SKF 82958 hydrobromide has a wide range of scientific research applications:
Neuroscience: It is used to study the role of dopamine D1 receptors in the brain, particularly in relation to motor control, reward, and cognition.
Pharmacology: The compound is used to investigate the effects of dopamine receptor activation on various physiological processes.
Drug Development: SKF 82958 hydrobromide serves as a reference compound for the development of new drugs targeting dopamine receptors.
Behavioral Studies: It is used in animal models to study the effects of dopamine receptor activation on behavior, including locomotion and reward-seeking behavior.
Mécanisme D'action
SKF 82958 hydrobromide exerts its effects by binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which then phosphorylates various target proteins, leading to changes in cellular function. The compound’s selectivity for D1 receptors over D2 receptors is due to its specific binding affinity for the D1 receptor subtype .
Activité Biologique
SKF-82958 has been shown to have a wide range of biological activities, including agonist activity at the 5-HT2A receptor, inhibition of serotonin reuptake, and inhibition of dopamine reuptake. It has also been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models.
Biochemical and Physiological Effects
SKF-82958 has been shown to have a wide range of biochemical and physiological effects, including the activation of 5-HT2A receptors, modulation of neurotransmitter release, regulation of gene expression, and modulation of signal transduction pathways. It has also been shown to affect the release of hormones and other neuroactive substances, as well as the activity of enzymes involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
SKF-82958 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor and is readily available in a variety of formulations. It also has a relatively short half-life, making it suitable for use in short-term experiments. However, SKF-82958 has some limitations for use in laboratory experiments. It is highly lipophilic, making it difficult to deliver in oral formulations, and its low bioavailability can limit its effectiveness in some experiments.
Orientations Futures
The use of SKF-82958 in scientific research offers a number of potential future directions. These include further studies to elucidate the pharmacological and physiological effects of 5-HT2A receptor stimulation, as well as studies to evaluate the potential therapeutic effects of SKF-82958 in various disease models. Additionally, further studies could be conducted to optimize the delivery of SKF-82958 and to develop novel formulations for use in clinical trials. Finally, investigations into the potential use of SKF-82958 as an adjunct therapy in combination with other drugs could be explored.
Analyse Biochimique
Biochemical Properties
Chloro-APB hydrobromide plays a crucial role in biochemical reactions by interacting with D1 dopamine receptors . These receptors are proteins that are part of the dopamine system, which is involved in several functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Cellular Effects
The effects of Chloro-APB hydrobromide on cells are primarily mediated through its action on D1 dopamine receptors. It has been used to pharmacologically stimulate D1 dopamine receptors and study its influence on locomotor response in fat mass and obesity-associated protein (FTO) deficient dopamine D1 receptor-expressing medium spiny neurons (D1 MSNs) of mice .
Molecular Mechanism
Chloro-APB hydrobromide exerts its effects at the molecular level primarily through its action as a D1 dopamine receptor agonist . As an agonist, it binds to these receptors and activates them, influencing various cellular and physiological processes .
Temporal Effects in Laboratory Settings
It is known that Chloro-APB hydrobromide is light sensitive , indicating that its stability and effectiveness may decrease over time when exposed to light.
Méthodes De Préparation
The synthesis of SKF 82958 hydrobromide involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors to form the benzazepine ring system.
Introduction of functional groups: Chlorine and hydroxyl groups are introduced at specific positions on the benzazepine ring.
Allylation: An allyl group is added to the nitrogen atom of the benzazepine ring.
Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Analyse Des Réactions Chimiques
SKF 82958 hydrobromide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted benzazepines .
Comparaison Avec Des Composés Similaires
SKF 82958 hydrobromide is unique among dopamine receptor agonists due to its high selectivity for D1 receptors. Similar compounds include:
SKF 81297 hydrobromide: Another dopamine D1 receptor agonist with similar properties but different binding affinities.
Chloro-APB hydrobromide: A compound with similar chemical structure and pharmacological properties.
SKF 38393 hydrobromide: A partial agonist of dopamine D1 receptors, used in similar research applications.
These compounds share structural similarities with SKF 82958 hydrobromide but differ in their binding affinities, selectivity, and pharmacological effects.
Propriétés
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74115-01-8 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



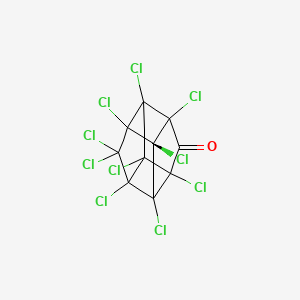

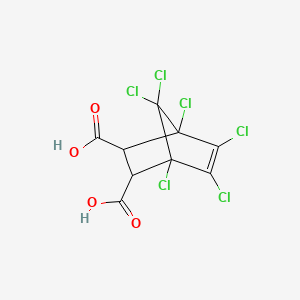
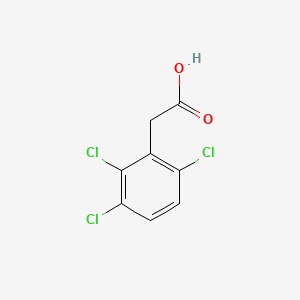

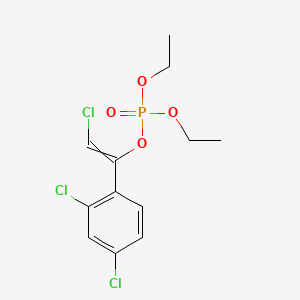

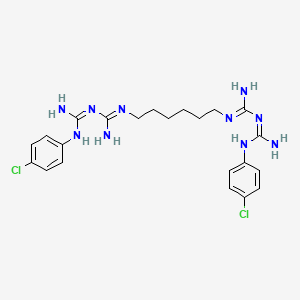
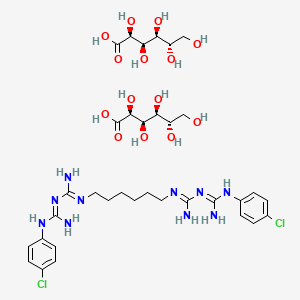
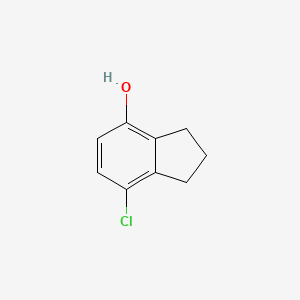
![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
